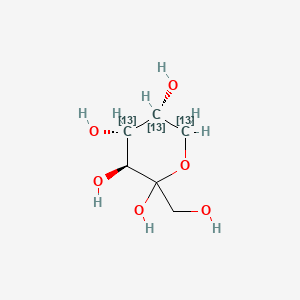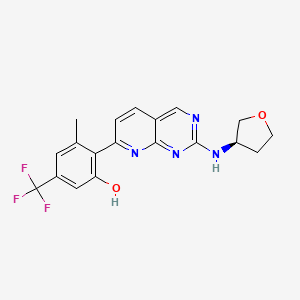
Sinomenine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinomenine N-oxide is a derivative of sinomenine, an isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sinomenine N-oxide can be synthesized through the oxidation of sinomenine. The typical reaction involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and scalable oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sinomenine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to sinomenine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Sinomenine.
Substitution: Functionalized derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Sinomenine N-oxide exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Analgesic: Modulates pain signaling pathways, providing relief from pain.
Immunosuppressive: Suppresses immune responses by inhibiting the activation of immune cells and the production of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Sinomenine: The parent compound, known for its anti-inflammatory and analgesic properties.
Morphinan Derivatives: Related to opioids such as levorphanol and dextromethorphan, which have similar analgesic effects.
Uniqueness: Sinomenine N-oxide stands out due to its unique N-oxide functional group, which imparts distinct pharmacological properties compared to its parent compound and other similar derivatives. This functional group enhances its anti-inflammatory and immunosuppressive effects, making it a valuable compound for therapeutic applications .
Eigenschaften
Molekularformel |
C19H23NO5 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20?/m1/s1 |
InChI-Schlüssel |
IQCNMIIBBLJCAC-SLAUIZBQSA-N |
Isomerische SMILES |
C[N+]1(CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |
Kanonische SMILES |
C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


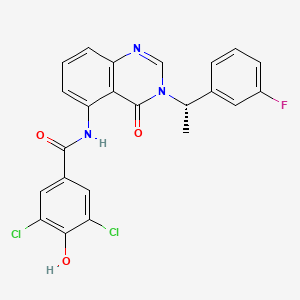
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
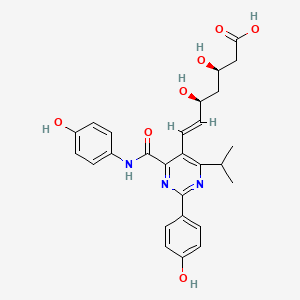
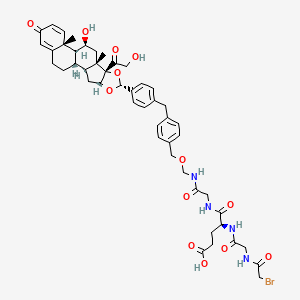
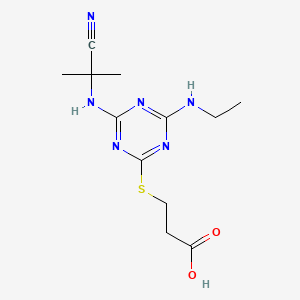
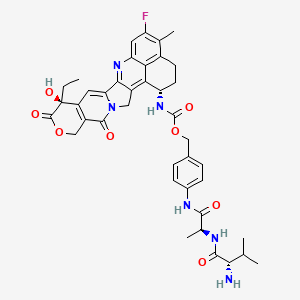
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
